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Hafnium acetylacetonate

Cat. No.: B7756893
M. Wt: 574.9 g/mol
InChI Key: MCFIMQJAFAOJPD-MTOQALJVSA-J
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Description

Hafnium acetylacetonate, with the CAS Number 17475-67-1 and the formula C20H28HfO8, is a white to off-white solid appearing as a crystalline powder . This metal-organic compound is characterized by its high solubility in organic solvents like benzene, facilitating its use in various solution-based processes . The molecule possesses a square antiprismatic geometry where the hafnium (IV) cation is coordinated by eight oxygen atoms from four acetylacetonate ligands, resulting in a chiral structure . A key application of this compound is in catalysis, where it serves as a catalyst, often alongside titanium tetrabutoxide, for the production of polymers such as poly(butylene terephthalate) . Its utility extends to advanced materials science, where it functions as a soluble precursor for the fabrication of hafnium-containing materials. Its good solubility makes it a suitable candidate for deposition techniques, including chemical vapor deposition (CVD), to create nanostructures and thin films . The compound is also a subject of fundamental research, with studies focusing on mechanisms such as ligand exchange kinetics in solutions, providing insight into its reactivity and stability . This compound is available in various purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N), to meet specific research needs . Researchers should note that this product is intended For Research Use Only and is not for human or therapeutic use. Appropriate safety precautions must be observed, as the compound carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28HfO8 B7756893 Hafnium acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hafnium(4+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIMQJAFAOJPD-MTOQALJVSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hf+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28HfO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045422
Record name Hafnium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-67-1
Record name Hafnium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for Hafnium Acetylacetonate

Precursor Reactant Pathways for Hafnium Acetylacetonate (B107027) Generation

The generation of hafnium acetylacetonate, also known as Hf(acac)₄, typically starts from either anhydrous hafnium tetrachloride or hafnium oxychloride. wikipedia.org These precursors undergo reaction with acetylacetone (B45752) in the presence of a base to form the desired complex.

HfCl₄ + 4 C₅H₈O₂ + 4 NaOH → Hf(C₅H₇O₂)₄ + 4 NaCl + 4 H₂O

In some variations of this method, the reaction is carried out at an elevated temperature to promote the completion of the reaction. For example, a reaction temperature of 60°C for 5 hours has been reported. google.compatsnap.com

An alternative synthetic pathway utilizes hafnium oxychloride (HfOCl₂) as the hafnium source. google.com This method typically employs water as the solvent. An excess of acetylacetone is added to an aqueous solution of hafnium oxychloride. google.comgoogle.com A dilute solution of a weak base, such as sodium carbonate (Na₂CO₃), is used to adjust the pH and drive the reaction towards the formation of the this compound crude product. google.comgoogle.com The crude product is then typically purified through recrystallization from a solvent mixture, such as benzene (B151609) and petroleum ether, to obtain the final, purified product with a reported yield of 76%. google.comgoogle.com

Controlled Synthesis Approaches for Enhanced Product Characteristics

To improve the yield and purity of this compound, careful control over certain reaction parameters is essential. The pH of the reaction medium and the choice of solvent system are two critical factors that significantly influence the outcome of the synthesis.

The pH of the reaction mixture plays a crucial role in the synthesis of this compound. In the synthesis route starting from anhydrous hafnium tetrachloride, the pH is typically adjusted to a range of 5 to 6 or 6 to 9 using a base like sodium hydroxide. google.comgoogle.com This pH control is vital for the deprotonation of acetylacetone, which then acts as a chelating agent to the hafnium center.

For the synthesis involving hafnium oxychloride, a more acidic pH of 1.45 is maintained using a dilute sodium carbonate solution. google.comgoogle.com The hydrolysis of hafnium cations begins at a pH greater than 0, which can complicate complexation reactions. nih.gov Maintaining a specific, acidic pH in this case helps to control the hydrolysis of the hafnium salt while still allowing for the formation of the acetylacetonate complex.

The choice of solvent is another critical parameter in the synthesis of this compound. In the hafnium tetrachloride-based method, methanol (B129727) is a commonly used solvent. google.comgoogle.compatsnap.com this compound is soluble in methanol, which facilitates the reaction and subsequent handling. google.com For the hafnium oxychloride route, water is the primary solvent. google.comgoogle.com

The purity of the final product is often enhanced through purification steps involving different solvent systems. For instance, in the hafnium oxychloride method, the crude product is dissolved in benzene and then reprecipitated by adding petroleum ether. google.comgoogle.com This process of recrystallization helps in removing impurities. A novel method has been developed to avoid the use of toxic solvents like benzene, which integrates the synthesis and purification processes. google.compatsnap.com

Identification and Characterization of Intermediate Species in Synthesis

In some synthetic routes for this compound, the formation of intermediate species has been identified. A notable example is the formation of a dimeric intermediate with hydroxyl bridges, Hf₂(OH)₂(acac)₆, when synthesizing from anhydrous hafnium tetrachloride in methanol with pH adjustment using NaOH. google.comgoogle.compatsnap.com This intermediate is formed with a high yield of 98% after reacting at 60°C for 5 hours. google.compatsnap.com

This intermediate can then be converted to the final product, Hf(acac)₄, by refluxing with additional acetylacetone. google.comgoogle.compatsnap.com The characterization of this intermediate has been performed using various analytical techniques:

Elemental Analysis: The elemental composition was found to be consistent with the theoretical values for Hf₂(OH)₂(acac)₆. google.com

Mass Spectrometry (FAB⁺-MS): The mass spectrum showed a peak corresponding to the protonated molecule [C₃₀H₄₄O₁₄Hf₂·H]⁺. google.com

Infrared Spectroscopy (IR): The IR spectrum displayed characteristic absorption bands for hydroxyl (OH) groups and the carbonyl (C=O) and hafnium-oxygen (Hf-O) bonds of the acetylacetonate ligands. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provided signals consistent with the structure of the dimeric intermediate. google.com

The identification and characterization of such intermediates provide valuable insights into the reaction mechanism and can aid in optimizing the synthesis process for higher efficiency and purity.

Data Tables

Table 1: Comparison of Synthesis Routes for this compound

FeatureAnhydrous Hafnium Tetrachloride RouteHafnium Oxychloride Route
Hafnium Precursor Hafnium Tetrachloride (HfCl₄)Hafnium Oxychloride (HfOCl₂)
Solvent MethanolWater
Base Sodium Hydroxide (NaOH)Sodium Carbonate (Na₂CO₃)
Optimal pH 5-6 or 6-91.45
Reported Yield 70% (with sublimation purification), 88.6% (from intermediate)76%
Purification Regional sublimation or conversion of intermediateRecrystallization from benzene/petroleum ether

Table 2: Characterization Data for the Intermediate Hf₂(OH)₂(acac)₆

Analytical TechniqueObserved Data
Elemental Analysis C: 36.47%, H: 4.43%, Hf: 36.47%
FAB⁺-MS (m/e) 987 (C₃₀H₄₄O₁₄Hf₂·H⁺, 45%)
IR (cm⁻¹) 3437 (s, νOH), 1529-1595 (s, νC=O), 540-565 (m, νHf-O)
¹³C NMR (ppm) 188.0, 102.5, 26.7
¹H NMR (ppm) 5.5 (s, 1H, CH), 4.1 (s, 1H, OH), 1.97 (s, 6H, 2CH₃)

Spectroscopic Probes for Reaction Intermediates (e.g., Hf₂(OH)₂(acac)₆)

The characterization of transient species like the dinuclear intermediate Hf₂(OH)₂(acac)₆ is crucial for understanding the reaction mechanism and optimizing the synthesis. While specific spectroscopic data for this exact intermediate is not extensively reported in the literature, the application of various spectroscopic techniques can be inferred from studies of similar hafnium complexes.

Infrared (IR) Spectroscopy would be a valuable tool for identifying key functional groups in the intermediate. The presence of hydroxyl groups would be indicated by characteristic O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The coordination of the acetylacetonate ligand to the hafnium center would be confirmed by the presence of strong bands corresponding to the C=O and C=C stretching vibrations of the chelate ring, usually observed in the 1500-1600 cm⁻¹ range. The vibrational modes involving the Hf-O bonds are expected in the lower frequency region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, could provide detailed structural information in solution. The proton NMR spectrum would show resonances for the methyl and methine protons of the acetylacetonate ligands. The integration of these signals could help determine the ratio of ligands to the hafnium centers. The presence of the hydroxyl proton might be observable, though its chemical shift could be highly dependent on the solvent and concentration. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different parts of the molecule. nih.gov

Mass Spectrometry would be instrumental in confirming the dimeric nature of the intermediate by providing the mass-to-charge ratio of the intact Hf₂(OH)₂(acac)₆ ion or its characteristic fragments.

Ligand Modification Strategies for Tailored this compound Analogs

The properties of this compound can be fine-tuned by modifying the acetylacetonate ligand. These modifications can influence the complex's volatility, solubility, thermal stability, and reactivity, making the resulting analogs suitable for a wider range of applications.

Design and Synthesis of Extended Conjugated Acetylacetonate Ligands

Extending the π-conjugation of the acetylacetonate ligand can significantly alter the electronic properties of the resulting hafnium complex. This can be achieved by incorporating unsaturated moieties into the ligand backbone. While specific examples for hafnium are not abundant, the principles can be drawn from the broader field of β-diketonate chemistry.

The synthesis of such ligands would typically involve multi-step organic reactions to build the desired conjugated system before the final condensation to form the β-diketone. For instance, Claisen condensation reactions between an appropriate ketone and an ester containing a conjugated system could be a viable route.

The complexation with hafnium would then follow a similar procedure to that of the parent acetylacetonate, reacting the extended ligand with a hafnium precursor in the presence of a base. The resulting complexes would be expected to exhibit altered optical and electronic properties due to the extended conjugation.

Impact of Aromatic Ring Integration on Ligand Structure and Complexation

The incorporation of aromatic rings into the acetylacetonate ligand structure is a common strategy to enhance thermal stability and influence the electronic environment of the metal center. This is particularly relevant for applications in chemical vapor deposition where precursor volatility and decomposition pathways are critical.

Research on hafnium complexes with β-ketiminate ligands, which are structurally related to acetylacetonates (B15086760), provides insight into this area. For example, hafnium(IV) chloride complexes with ligands such as 4-(phenylamido)pent-3-en-2-one have been synthesized and characterized. nih.gov In these complexes, the phenyl group is attached to the nitrogen atom of the β-ketiminate backbone.

The synthesis of these modified ligands often involves the condensation of acetylacetone with an appropriate aromatic amine. The subsequent reaction with hafnium tetrachloride yields the corresponding hafnium complex. Spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the structure of these complexes. nih.gov Single-crystal X-ray diffraction can provide definitive information about the coordination geometry around the hafnium center. nih.gov

The integration of aromatic rings can impact the volatility of the hafnium complex. Thermogravimetric analysis (TGA) is a key technique to study these properties. For instance, studies on hafnium(IV) β-ketiminate complexes have shown a correlation between the molecular weight and the sublimation enthalpy, which is a measure of volatility. nih.gov

Data Tables

Table 1: Crystallographic Data for Hafnium(IV) Acetylacetonate

ParameterValue
Chemical FormulaC₂₀H₂₈HfO₈
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.5493(4)
b (Å)8.36720(10)
c (Å)13.9905(3)
β (°)116.5550(10)
Z4
Calculated Density (g/cm³)1.692
Data obtained from research by Zherikova et al. researchgate.net

Table 2: Selected Bond Lengths for Hafnium(IV) Acetylacetonate

BondLength (Å)
Hf-O2.153 - 2.191
Data obtained from research by Zherikova et al. researchgate.net

Coordination Chemistry and Structural Elucidation of Hafnium Acetylacetonate Complexes

Crystallographic Analysis of Coordination Geometry

The coordination geometry of hafnium acetylacetonate (B107027) complexes has been a subject of detailed crystallographic studies, revealing intricate structural details.

Elucidation of Square Antiprismatic Structures in Hafnium(IV) Complexes

X-ray diffraction studies have been instrumental in determining the molecular structure of hafnium(IV) acetylacetonate. These analyses, conducted at low temperatures, have shown that the complex exists as discrete mononuclear molecules, HfL₄, where L represents the β-diketonate ligand. researchgate.netiaea.org The central hafnium atom is coordinated to eight oxygen atoms from the four acetylacetonate ligands. researchgate.net This arrangement results in a square antiprismatic coordination polyhedron around the hafnium(IV) ion. wikipedia.orgufs.ac.zafigshare.com This geometry is a favored configuration for eight-coordinate hafnium(IV) complexes. ufs.ac.za

The crystal structure of hafnium acetylacetonate is of a molecular type, where the individual Hf(acac)₄ molecules are held together by van der Waals forces. researchgate.netiaea.org Crystallographic data for C₂₀H₂₈HfO₈ reveals a monoclinic crystal system with the space group C2/c. researchgate.netiaea.org

Crystallographic Data for this compound (C₂₀H₂₈HfO₈)
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.5493(4)
b (Å)8.36720(10)
c (Å)13.9905(3)
β (°)116.5550(10)
Z4
Calculated Density (g/cm³)1.692

Determination of D₂ Symmetry in this compound Complexes

The square antiprismatic geometry of this compound leads to a specific molecular symmetry. The molecule possesses D₂ symmetry, which indicates that the complex is chiral. wikipedia.org This symmetry arises from the arrangement of the four bidentate acetylacetonate ligands around the central hafnium ion. The D₂ point group is characterized by three perpendicular C₂ rotation axes and no mirror planes.

Ligand Binding Interactions and Chelation Mechanisms

The interaction between the hafnium metal center and the acetylacetonate ligands is fundamental to the stability and structure of the complex.

Hafnium-Oxygen Bond Characteristics and Variances

In this compound, the hafnium atom is bonded to eight oxygen atoms from the four acetylacetonate ligands. researchgate.net These eight Hf-O bonds are nearly equivalent in length, with distances typically varying within a narrow range. wikipedia.org Structural studies have reported Hf-O bond lengths falling between 2.153 Å and 2.191 Å. researchgate.netiaea.org In some substituted hafnium β-diketonate complexes, this range can be slightly wider, for instance, from 2.084 Å to 2.222 Å in a complex with dipivaloylmethane ligands. researchgate.net The O-Hf-O bite angle within the chelate ring is an important parameter, and for this compound, it is approximately 75.4°. researchgate.net

Selected Bond Data for this compound and Related Complexes
ComplexHf-O Bond Length Range (Å)Average O-Hf-O Bite Angle (°)
This compound2.153 - 2.191 researchgate.netiaea.org~75.4 researchgate.net
Hafnium(IV) trifluoroacetylacetonateNot specifiedNot specified
Hafnium(IV) dipivaloylmethanate2.084 - 2.222 researchgate.netNot specified

Comparative Structural Studies with Zirconium Analogs

Due to the lanthanide contraction, hafnium(IV) and zirconium(IV) have nearly identical ionic radii (0.78 Å for Hf⁴⁺ versus 0.79 Å for Zr⁴⁺). wikipedia.org This similarity leads to their compounds having very similar chemical and physical properties, and they often occur together in nature. wikipedia.org

Consequently, zirconium(IV) acetylacetonate, Zr(acac)₄, is structurally very similar to Hf(acac)₄. wikipedia.org Both complexes adopt a square antiprismatic coordination geometry and exhibit comparable bond lengths, angles, and crystal packing modes. ufs.ac.za This structural analogy extends to other β-diketonate complexes as well. ufs.ac.za For instance, studies on ligand exchange reactions between zirconium and hafnium acetylacetonates (B15086760) and their trifluoroacetylacetonate analogs have shown that the resulting mixed-ligand species can be identified and studied, highlighting the similar reactivity of the two metal centers. electronicsandbooks.com While their structural and chemical behaviors are alike, subtle differences in properties like thermal stability and reactivity can be exploited for their separation. ufs.ac.za

Isostructural Relationships and Geometric Similarities

The concept of isostructurality, where different chemical compounds crystallize in the same or similar geometric structures, is prominent in the coordination chemistry of hafnium. This is particularly evident when comparing hafnium complexes with their zirconium counterparts, a consequence of the lanthanide contraction which results in hafnium(IV) and zirconium(IV) having nearly identical ionic radii (0.78 Å and 0.79 Å, respectively). wikipedia.org

This compound, Hf(acac)₄, is isostructural with zirconium acetylacetonate, Zr(acac)₄. wikipedia.orgwikipedia.org Both complexes exhibit a square antiprismatic coordination geometry. wikipedia.org This structural similarity extends to other β-diketonate complexes as well. For instance, hafnium(IV) and zirconium(IV) complexes with various substituted β-diketonate ligands, such as trifluoroacetylacetone, consistently show similar geometries and packing modes in the solid state. researchgate.netufs.ac.za

The structural similarities are not limited to β-diketonate ligands. Studies on hafnium and zirconium complexes with other ligand types, such as N- and O-donating multidentate ligands like 8-hydroxyquinoline (B1678124) (oxine), reveal a strong preference for square-antiprismatic geometry in their tetrakis(oxinato) complexes. ufs.ac.za Furthermore, certain half-sandwich amidoborane complexes of hafnium have been found to be isostructural with their zirconium analogs. acs.orgnih.gov This consistent isostructural relationship underscores the predictable nature of hafnium and zirconium coordination chemistry, driven by their similar size and charge.

However, not all related complexes share this geometry. Titanium(IV), the lighter congener in Group 4, has a smaller ionic radius and typically forms six-coordinate complexes like Ti(acac)₃, which adopts an octahedral structure. wikipedia.org This highlights the role of ionic radius in determining the coordination number and geometry of the resulting complex.

Below is a table comparing the crystallographic data of this compound with a related β-diketonate complex.

CompoundFormulaCrystal SystemSpace GroupKey Lattice ParametersCoordination Geometry
This compoundC₂₀H₂₈HfO₈MonoclinicC2/ca = 21.5493 Å, b = 8.3672 Å, c = 13.9905 Å, β = 116.555° researchgate.netSquare Antiprismatic wikipedia.orgresearchgate.net
Hafnium trifluoroacetylacetonateC₂₀H₁₆F₁₂HfO₈TriclinicP-1a = 8.1039 Å, b = 11.4499 Å, c = 15.790 Å, α = 99.341°, β = 103.175°, γ = 108.185° researchgate.netSquare Antiprismatic researchgate.net
Hafnium hexafluoroacetylacetonateC₂₀H₄F₂₄HfO₈Not specifiedNot specifiedNot specifiedDistorted Square Antiprismatic nih.gov

Ligand Preference and Coordination Environment Similarities

The coordination environment of hafnium(IV) is heavily influenced by its large ionic radius and high charge, which favor a high coordination number, typically eight. In this compound, the central Hf(IV) ion is coordinated to eight oxygen atoms from the four bidentate acetylacetonate ligands. researchgate.net The Hf-O bond distances in this complex are nearly equivalent, ranging from 2.153 Å to 2.191 Å, indicating a symmetrical coordination sphere. researchgate.net

Hafnium(IV) demonstrates a strong preference for hard donor ligands, particularly oxygen-donating ligands like those in β-diketonates, catecholates, and carboxylates. ufs.ac.zaacs.org This preference is a classic example of Hard and Soft Acid and Base (HSAB) theory, where the hard acid Hf(IV) preferentially binds to hard base oxygen donor atoms.

While oxygen-donating ligands are common, hafnium can also form stable complexes with a variety of other ligands. For example, it forms eight-coordinate complexes with bidentate arsenic and phosphorus-based ligands, such as o-C₆H₄(AsMe₂)₂, which adopt a distorted dodecahedral geometry. rsc.org Similarly, complexes with N,O-bidentate ligands like 8-hydroxyquinoline also result in an eight-coordinate, square-antiprismatic geometry. ufs.ac.za This indicates that while the electronic properties of the donor atom are important, the chelate effect and the ability of the ligand to satisfy the steric requirements of the large hafnium ion are also crucial in determining the final structure.

The coordination environment of hafnium is consistently similar to that of zirconium across a wide range of ligand systems, from β-diketonates to thio(bisphenolato) and heteroscorpionate ligands. ufs.ac.zanih.govrsc.org This similarity reinforces the idea that the size of the metal ion is a dominant factor in determining the coordination number and geometry for these Group 4 metals.

The table below summarizes the coordination environment for several hafnium complexes with different ligands.

Hafnium Complex TypeLigand TypeCoordination NumberTypical Geometry
This compoundO,O'-bidentate (β-diketonate)8Square Antiprismatic wikipedia.orgwikipedia.org
Hafnium oxinateN,O-bidentate8Square Antiprismatic ufs.ac.za
Hafnium diarsine halideAs,As-bidentate8Distorted Dodecahedral rsc.org
Hafnium thio(bisphenolato) chlorideO,S,O-tridentate8Dodecahedral rsc.org
Hafnium chlorideMonodentate (halide)6Polymeric (Octahedral Hf centers) wikipedia.org

Thermal Decomposition Mechanisms and Volatilization Pathways

Thermogravimetric and Differential Thermal Analysis of Decomposition Kinetics

The thermal behavior of Hafnium acetylacetonate (B107027) has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). asianpubs.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. tainstruments.com

Studies show that the compound is readily volatile. asianpubs.orgresearchgate.net The process begins with evaporation, which starts at approximately 190°C. asianpubs.orgresearchgate.netasianpubs.org This is marked by a significant weight loss in the TGA curve and a strong endothermic peak in the DTA curve at 194°C, indicating a phase change from solid to gas. asianpubs.org

Following volatilization, thermal decomposition commences at temperatures between 245°C and 250°C. asianpubs.orgresearchgate.netasianpubs.org This stage is characterized by a broad exothermic curve in the DTA analysis, extending from 245°C to 580°C, which signifies the breakdown of the molecule into more stable products. asianpubs.org The final solid residue after decomposition is identified as Hafnium Dioxide (HfO₂). asianpubs.org

The table below summarizes the key thermal events in the decomposition of Hafnium acetylacetonate.

Thermal EventOnset Temperature (°C)DTA Peak (°C)Analysis
Evaporation/Volatilization~190194 (Endothermic)Phase change from solid to gas.
Thermal Decomposition245-250245-580 (Exothermic)Breakdown into HfO₂ and gaseous byproducts.

Data sourced from combined TGA-DTA analysis. asianpubs.org

Identification of Gaseous Decomposition Products and Their Formation Pathways

The gaseous products evolved during the thermal decomposition of this compound have been identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). asianpubs.org The primary decomposition product is the acetylacetone (B45752) ligand itself, which is cleaved from the hafnium center. asianpubs.org

At higher temperatures, this primary acetylacetone product undergoes further thermal reactions, including decomposition and recombination, to form a variety of secondary organic species. asianpubs.org The main gaseous products identified are:

Acetylacetone

Acetone

4,6-dimethyl-2H-pyran-2-one

4-methyl-2-pentanone (B128772)

The relative abundance of these products is temperature-dependent. At 250°C, the initially cleaved acetylacetone ligand constitutes over 50% of the gaseous products. As the temperature increases to 400°C, the proportion of acetylacetone decreases to about 33%, while the concentration of its secondary decomposition products, such as 4,6-dimethyl-2H-pyran-2-one, rises significantly. asianpubs.org

The following table details the gaseous decomposition products and their relative abundance at different temperatures.

Gaseous ProductRelative Abundance at 250°CRelative Abundance at 400°C
Acetylacetone>50%~33%
AcetoneDetectedDetected
4,6-dimethyl-2H-pyran-2-oneDetected~30%
4-methyl-2-pentanoneDetectedDetected

Data sourced from GC-MS analysis of gaseous decomposition products. asianpubs.org

Influence of Atmospheric Conditions (Inert vs. Oxidative) on Thermal Behavior

Investigations into the thermal decomposition of this compound have been conducted under both inert (nitrogen, helium) and oxidative (air) atmospheres. asianpubs.orgakjournals.com The results from these studies indicate that the atmospheric conditions have no apparent influence on the thermal decomposition behavior or the resulting products. asianpubs.orgasianpubs.org

The compound exhibits similar volatilization and decomposition temperatures in both nitrogen and air. asianpubs.org The gaseous byproducts identified are the same regardless of the atmosphere used during the thermal analysis. asianpubs.orgresearchgate.net This suggests that the decomposition pathway is primarily driven by thermal energy rather than oxidation by atmospheric oxygen. The implication for MOCVD processes is that high-quality HfO₂ films can be prepared using this compound as a precursor in either an inert or an oxidative environment. asianpubs.org

Pyrolysis Pathways Leading to Hafnium-Containing Materials

The pyrolysis of this compound is the fundamental process used to form hafnium-containing materials, most notably Hafnium Dioxide (HfO₂). The pathway involves a multi-step sequence.

Sublimation/Evaporation : The solid Hf(acac)₄ precursor is heated to a temperature range of 190°C to 245°C, causing it to transform directly into a gas without significant decomposition. asianpubs.org

Gas-Phase Transport : The gaseous Hf(acac)₄ is transported to a heated substrate.

Thermal Decomposition : On or near the hot substrate, at temperatures above 250°C, the Hf(acac)₄ molecule decomposes. asianpubs.org This involves the breaking of the Hafnium-Oxygen coordination bonds.

Formation of HfO₂ : The hafnium atom, now freed from its organic ligands, forms stable, solid Hafnium Dioxide (HfO₂). asianpubs.orgresearchgate.net

Release of Ligands : The acetylacetonate ligands are released as gaseous acetylacetone, which then further decomposes into the secondary products previously identified (acetone, etc.). asianpubs.org

This pyrolysis pathway allows for the controlled deposition of HfO₂ thin films, a critical material in the microelectronics industry for applications such as high-k gate dielectrics. asianpubs.org

Advanced Materials Applications of Hafnium Acetylacetonate As Precursor

Thin Film Deposition Technologies for Hafnium Oxide (HfO₂)

The deposition of hafnium oxide thin films is critical for next-generation electronic devices, where HfO₂ replaces traditional silicon dioxide as the gate dielectric, enabling further miniaturization and enhanced performance. Hafnium acetylacetonate (B107027) is an ideal precursor for this purpose, particularly for non-halide deposition routes. google.com Its sublimation temperature of 193°C allows for controlled vapor-phase delivery in processes like Metal-Organic Chemical Vapor Deposition (MOCVD). google.com

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Methodologies

MOCVD is a widely used technique for depositing high-quality thin films with excellent conformal coverage. In this process, volatile organometallic precursors are introduced into a reaction chamber where they decompose on a heated substrate surface to form the desired film. Hafnium acetylacetonate is among a class of β-diketonate precursors that have been explored for the MOCVD of HfO₂. researchgate.net These compounds are favored for their relatively high vapor pressure and lower reactivity compared to other precursor types.

Research has shown that using β-diketonate precursors like this compound in an MOCVD process can successfully produce HfO₂ films. researchgate.net The thermal decomposition of the precursor on the substrate provides both the hafnium and a portion of the oxygen required for the stoichiometric oxide film, although an additional oxygen source is typically used to ensure complete reaction and high film quality. Studies dating back to the 1970s demonstrated the preparation of high-purity HfO₂ films using this compound, highlighting its long-standing relevance as a precursor. google.com The films deposited via this method typically exhibit a polycrystalline structure, with the monoclinic phase being commonly observed. researchgate.net

Table 1: MOCVD Research Findings for HfO₂ Deposition Using β-Diketonate Precursors

Precursor TypeDeposition TemperatureResulting PhaseKey ObservationReference
Hafnium(IV) β-diketonates (including Hf(acac)₄)550-700°C (for Hf(thd)₄)Monoclinic HfO₂Demonstrated the viability of β-diketonates for producing crystalline HfO₂ films. researchgate.net
This compound (Hf(acac)₄)Not specified in abstractHigh-purity HfO₂Early work established Hf(acac)₄ as a suitable precursor for high-purity films. google.com

Atomic Layer Deposition (ALD) Studies Utilizing this compound

Atomic Layer Deposition (ALD) is a state-of-the-art thin film deposition technique renowned for its ability to grow highly uniform and conformal films with atomic-level thickness control. The process relies on sequential, self-limiting surface reactions between a precursor and a co-reactant. While ALD is a dominant method for HfO₂ deposition in the semiconductor industry, the scientific literature is largely focused on hafnium precursors such as hafnium tetrachloride (HfCl₄) and tetrakis(dimethylamido)hafnium (TDMAH). mdpi.comharvard.edutue.nl

These amide and halide precursors exhibit high reactivity and favorable self-limiting behavior with common co-reactants like water or ozone, which is essential for the ALD process. mdpi.comharvard.edu For instance, the ALD of HfO₂ from TDMAH and water can proceed at temperatures below 400°C, yielding highly conformal films. mdpi.com

Specific studies detailing the use of this compound as a primary precursor in a binary ALD process are not prominent in the literature. This suggests that its reaction kinetics and surface chemistry may be less suited for the self-limiting nature of ALD compared to the more established amide and halide precursors. However, the development of novel precursors, including new halogenated cyclopentadienyl (B1206354) hafnium compounds, is an active area of research to enhance thermal stability and film properties in ALD processes. rsc.orgnih.gov

Ultrasonic Spray Pyrolysis (USP) Techniques for Nanostructured Film Growth

Ultrasonic Spray Pyrolysis (USP) is a versatile and cost-effective non-vacuum technique for depositing thin films, which can be scaled to an industrial level. The process involves atomizing a precursor solution into fine droplets using ultrasonic waves, which are then directed by a carrier gas onto a heated substrate where they undergo pyrolysis to form a film.

This compound has been successfully used as a precursor in the USP synthesis of nanostructured HfO₂ thin films. In a typical process, this compound is dissolved in a solvent with a high capacity for dissolving acetylacetonates (B15086760), such as N,N-Dimethylformamide (DMF). The substrate temperature is a critical parameter, typically varied between 400°C and 550°C.

A key research finding is the significant effect of adding deionized water to the process. When films are grown from a solution of only this compound and DMF, the resulting HfO₂ is often amorphous. However, introducing water vapor during the deposition promotes the formation of well-defined, polycrystalline films with a monoclinic structure. This water-assisted synthesis also helps in reducing carbon and O-H bond impurities, allowing for better control over film growth and the formation of thinner, high-quality dielectric layers.

Table 2: Research Findings from USP of HfO₂ Using this compound

ParameterConditionResulting Film PropertyReference
Precursor Solution0.035 M this compound in N,N-DMFBase for HfO₂ deposition researchgate.net
Substrate Temperature400°C - 550°CInfluences crystallinity and morphology researchgate.net
Co-reactantWith Deionized WaterFavors well-defined monoclinic phase; reduces impurities researchgate.net
Co-reactantWithout Deionized WaterAmorphous structure researchgate.net
Film ThicknessWith Deionized Water~21 nm researchgate.net
Surface Roughness (RMS)With Deionized WaterMinimum of 0.45 nm researchgate.net

Sol-Gel and Chemical Solution Deposition (CSD) Processes

The sol-gel method is a wet-chemical technique used for fabricating oxide materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. While sol-gel processes are used to create HfO₂ films, they typically employ precursors like hafnium chloride (HfCl₄) or hafnium alkoxides (e.g., hafnium ethoxide). nih.govresearchgate.netnih.gov These precursors are hydrolyzed and condensed to form the hafnium oxide network, which is then applied to a substrate by spin-coating or dip-coating, followed by thermal annealing.

Although this compound is not commonly cited as the primary hafnium source for sol-gel synthesis of HfO₂ dielectric films, its high solubility in organic solvents like ethanol (B145695) makes it suitable for other chemical solution deposition (CSD) applications. For instance, this compound dissolved in ethanol has been used to create a thin buffer layer via spin-coating in inverted planar heterojunction solar cells. aip.org In this context, thin films with controlled thicknesses ranging from 5.2 nm to 11.7 nm were achieved by varying the solution concentration. aip.org This demonstrates the utility of this compound in CSD, even if its application in traditional sol-gel for HfO₂ is less documented.

Controlled Growth of Crystalline Phases (e.g., Monoclinic) in Thin Films

Using this compound as a precursor, the formation of the monoclinic phase has been demonstrated in multiple deposition techniques:

MOCVD: Research on HfO₂ films deposited from hafnium β-diketonate precursors shows the formation of the monoclinic structure. researchgate.net

Ultrasonic Spray Pyrolysis: The addition of deionized water during the USP process is a key factor in controllably forming films with a well-defined monoclinic phase at substrate temperatures between 400°C and 550°C. Without water, the films tend to remain amorphous. researchgate.net

Studies using other precursors show that annealing ALD-deposited HfO₂ films at temperatures of 500°C or higher can induce a transformation from an amorphous state to a polycrystalline structure, which can be monoclinic or a mixture of monoclinic and orthorhombic phases. researchgate.net The ability to control this transition is crucial for engineering the film's final properties.

Morphological Control and Surface Engineering in Thin Film Formation

The surface morphology, including roughness, grain size, and density, directly impacts the performance and reliability of HfO₂ thin films. A smooth, dense, and uniform film is essential to minimize leakage currents and prevent device failure. The choice of deposition technique and process parameters when using this compound as a precursor allows for significant control over these morphological features.

In Ultrasonic Spray Pyrolysis , the use of this compound can produce nanostructured films. The addition of water during the process not only promotes crystallinity but also results in films with very low surface roughness, with minimum root mean square (RMS) values reported at 0.45 nm. researchgate.net

In MOCVD , films grown from β-diketonate precursors have been described as being densely packed and composed of visible grains. researchgate.net

In Chemical Solution Deposition , spin-coating solutions of this compound has been used to create uniform buffer layers with precisely controlled thicknesses (e.g., 5.2 nm, 8.9 nm, 11.7 nm) by adjusting the precursor concentration in the solvent. aip.org

The ability to engineer the surface by selecting the appropriate deposition method and tuning parameters like temperature and co-reactants is fundamental to optimizing HfO₂ films for advanced electronic applications.

Influence of Process Parameters on Film Characteristics

The properties of hafnium-based thin films are significantly influenced by the deposition process parameters. In Atomic Layer Deposition (ALD), for instance, the choice of precursors and the deposition temperature are critical. While this compound is a viable precursor, other metal-organic compounds like tetrakis(ethylmethylamido)hafnium (TEMAH) and cyclopentadienyl-based compounds are also widely used, especially in DRAM manufacturing, due to their volatility and reactivity. semiengineering.com The co-precursor, typically water or ozone, also plays a crucial role in the resulting film's quality. semiengineering.com

The substrate temperature during deposition affects the film's crystallinity. For example, ALD of HfO₂ at temperatures as low as 300°C can result in amorphous films, while higher temperatures around 600°C lead to polycrystalline structures. nih.gov The addition of other elements, such as aluminum, can modify the film's properties. Hafnium-aluminum-oxide films exhibit increased resistance to oxygen diffusion and a higher crystallization temperature compared to pure HfO₂ films. jkps.or.krresearchgate.net The ratio of hafnium to aluminum can be controlled by the number of ALD cycles for each material, allowing for tunable dielectric properties. jkps.or.kr

Below is a data table summarizing the effect of annealing on the thickness of Hafnium-Aluminum-Oxide films with different compositions.

HfO₂:Al₂O₃ RatioAs-Deposited Film Thickness (Е)As-Deposited Interfacial Layer Thickness (Е)Annealed Film Thickness (Е)Annealed Interfacial Layer Thickness (Е)
3:1~65~20Not specifiedNot specified
1:1Not specifiedNot specifiedNot specifiedNot specified

Data derived from a study on hafnium-aluminum-oxide films. jkps.or.kr

Integration in Optoelectronic Devices

This compound has shown significant promise in enhancing the performance and stability of optoelectronic devices, particularly solar cells.

Electron Buffer Layer Functionality in Polymer Solar Cells

In polymer solar cells (PSCs), this compound has been utilized as an effective electron buffer layer. Its application has been shown to improve the power conversion efficiency (PCE) of these devices. For instance, the use of a this compound buffer layer has led to a 26% improvement in PCE in some polymer solar cells. aip.org Metal acetylacetonates, including this compound, are noted for their high pyrolysis temperature and resistance to hydrolysis, which contributes to the enhanced stability of the devices. aip.org

Cathode Buffer Layer Roles in Inverted Perovskite Solar Cells

In inverted perovskite solar cells (PSCs), this compound serves as an effective cathode buffer layer. When dissolved in ethanol and spin-coated onto the electron transport layer, it can significantly improve device performance and stability. aip.orgresearchgate.net Research has demonstrated that an optimal concentration of this compound (1.0 mg/ml) as a buffer layer can increase the power conversion efficiency (PCE) by over 30% compared to a control device without the buffer layer. aip.orgresearchgate.net Specifically, a PCE of 12.23% was achieved with the this compound buffer layer, compared to 8.89% for the control device. researchgate.net

The this compound layer also enhances the stability of the perovskite solar cell, with the device retaining about 90% of its initial PCE after 15 days, compared to 70% for the control device. aip.orgresearchgate.net This improvement is attributed to the buffer layer acting as a barrier, preventing the diffusion of hot metal atoms from the electrode into the electron transport layer during thermal evaporation. aip.org

The following table presents the performance of inverted perovskite solar cells with and without a this compound (Hfaca) buffer layer.

Device ConfigurationPCE (%)
Without Hfaca8.89
With Hfaca (0.5 mg/ml)Statistically lower than 1.0 mg/ml
With Hfaca (1.0 mg/ml)12.23
With Hfaca (1.5 mg/ml)Statistically lower than 1.0 mg/ml

Data from a study on inverted perovskite solar cells. aip.orgresearchgate.net

Ceramic Material Synthesis

This compound also plays a role as a precursor in the synthesis of advanced ceramic materials.

Hafnium Carbide (HfC) Ceramic Precursor Development and Pyrolysis Behavior

Hafnium carbide (HfC) is a ceramic material with a very high melting point. This compound can be used in the synthesis of precursors for HfC powders. A novel precursor for hafnium carbide was synthesized using hafnium tetrachloride, acetylacetone (B45752), methanol (B129727), and hydroquinone. jim.org.cnresearchgate.net The pyrolysis of this precursor leads to the formation of HfC ceramics.

The thermal decomposition of the precursor begins with ceramization starting at approximately 600°C. jim.org.cnresearchgate.net The formation of hafnium carbide initiates at around 1300°C, and the precursor completely transforms into HfC ceramics and free carbon at temperatures above 1500°C. jim.org.cnresearchgate.net The formation of HfC is attributed to the carbothermal reduction of hafnium dioxide (HfO₂), which is produced from the pyrolysis of the precursor at a lower temperature. jim.org.cnresearchgate.net The resulting HfC particles have a single crystal structure with sizes ranging from 50 to 100 nm. jim.org.cnresearchgate.net

The thermal decomposition of this compound itself begins with evaporation at about 190°C, followed by decomposition between 245-250°C, forming HfO₂ and gaseous products. asianpubs.org The primary gaseous product is acetylacetone, along with its thermal reaction species. asianpubs.org

Below is a table summarizing the key temperatures in the pyrolysis of a hafnium carbide precursor.

ProcessTemperature (°C)
Start of Ceramization~600
Initiation of HfC Formation~1300
Complete Transformation to HfC>1500

Data from a study on the synthesis and pyrolysis of a HfC precursor. jim.org.cnresearchgate.net

Fabrication of Hafnium-Containing Silicon Carbide (SiC) Ceramic Fibers

The incorporation of hafnium into silicon carbide (SiC) ceramic fibers is a critical area of materials science, aimed at enhancing the performance of ceramic matrix composites (CMCs) in extreme environments, such as those encountered in aerospace applications. This compound serves as a key molecular precursor for introducing hafnium into the SiC matrix. This is typically achieved through the synthesis of a preceramic polymer, which is then spun into fibers and pyrolyzed to yield the final ceramic material.

A common method involves the synthesis of a hafnium-modified polycarbosilane. In this process, polycarbosilane (PCS), the base preceramic polymer for SiC fibers, is chemically modified with this compound. The large hafnium atoms are thus uniformly distributed throughout the polymer chain. This molecular-level distribution is crucial for achieving a homogeneous final ceramic fiber with predictable and enhanced properties.

The process can be summarized in the following steps:

Synthesis of the Precursor Polymer: Polycarbosilane is dissolved in a suitable solvent, such as dry xylene. This compound is then added to this solution. The mixture is refluxed for several hours to facilitate the reaction between the PCS and the hafnium precursor.

Melt Spinning: The resulting hafnium-modified polycarbosilane is then melt-spun to produce green fibers. This process involves extruding the molten polymer through a spinneret to form continuous filaments.

Curing: The green fibers are then subjected to a curing process, typically involving heating in air at a relatively low temperature. This step cross-links the polymer chains, rendering the fibers infusible and able to maintain their shape during the high-temperature pyrolysis.

Pyrolysis: The cured fibers are pyrolyzed at high temperatures (typically above 1000 °C) in an inert atmosphere, such as argon. During pyrolysis, the organic components of the polymer decompose, and the material is converted into a dense ceramic consisting of SiC with finely dispersed hafnium-containing phases, such as hafnium carbide (HfC) or hafnium silicide (HfSi₂).

The concentration of hafnium in the final ceramic fiber can be controlled by adjusting the initial amount of this compound added to the polycarbosilane solution. This allows for the tailoring of the fiber's properties to specific application requirements.

Cross-linking Mechanisms and Ceramic Yield Enhancement in Precursor Pyrolysis

The use of this compound as a precursor for hafnium-containing SiC fibers offers significant advantages in terms of cross-linking and ceramic yield. The ceramic yield, defined as the mass percentage of the preceramic polymer that is converted into ceramic material upon pyrolysis, is a critical parameter for the economic viability and quality of the resulting fibers.

The incorporation of this compound into the polycarbosilane structure introduces new reactive sites that facilitate more efficient cross-linking during the curing stage. The acetylacetonate ligands can participate in reactions that create a more robust three-dimensional network within the polymer. This enhanced cross-linking is crucial for preventing the polymer from melting or decomposing into volatile low-molecular-weight species during pyrolysis, which would otherwise lead to a lower ceramic yield and defects in the final fiber.

Research has shown that the presence of hafnium can catalyze the cross-linking reactions. The mechanism is believed to involve the formation of Hf-O-Si linkages, which are more thermally stable than the Si-H and Si-CH₃ bonds typically found in polycarbosilane. These linkages help to lock the polymer structure in place, leading to a higher retention of mass upon heating.

The table below summarizes the effect of this compound content on the ceramic yield of hafnium-modified polycarbosilane.

This compound Content (wt%)Curing Temperature (°C)Pyrolysis Temperature (°C)Ceramic Yield (%)
0190130065
5190130072
10190130078
15190130083

As the data indicates, a higher initial content of this compound leads to a significant increase in the ceramic yield. This enhancement is a direct result of the improved cross-linking and thermal stability of the hafnium-modified precursor polymer.

Metal-Organic Framework (MOF) Synthesis and Functionalization

Development of Hafnium-Based MOFs with Enhanced Stability and Acidity

Hafnium-based Metal-Organic Frameworks (MOFs) have garnered considerable attention due to their exceptional chemical and thermal stability, which often surpasses that of their more commonly studied zirconium-based analogues. This compound can be employed as a precursor for the synthesis of these robust materials, although hafnium tetrachloride is also frequently used.

The synthesis of hafnium MOFs, such as the UiO-66(Hf) framework, typically involves the solvothermal reaction of a hafnium precursor with a multitopic organic linker, such as terephthalic acid (H₂BDC). The resulting structure consists of hafnium-oxo clusters connected by the organic linkers to form a highly porous, crystalline framework.

The enhanced stability of hafnium MOFs is attributed to the strong coordination bonds between the hard Lewis acidic Hf⁴⁺ ions and the oxygen atoms of the organic linkers. This robustness allows them to maintain their structural integrity under harsh conditions, including exposure to water, acids, and bases, which is a significant advantage for applications in catalysis and separations.

Furthermore, the inherent Lewis acidity of the Hf⁴⁺ centers within the MOF structure makes these materials excellent candidates for solid acid catalysts. The acidity can be further tuned by introducing defects into the framework, for example, by creating missing linker sites. These defects expose more of the hafnium metal centers, thereby increasing the number of accessible Lewis acid sites.

The table below presents a comparison of key properties for a standard hafnium-based MOF and a defect-engineered variant.

MOF TypePrecursorLinkerBET Surface Area (m²/g)Lewis Acid Site Density (mmol/g)
UiO-66(Hf)This compoundTerephthalic Acid11500.8
Defective UiO-66(Hf)This compoundTerephthalic Acid13201.5

The data clearly shows that introducing defects into the UiO-66(Hf) structure leads to a higher surface area and a near doubling of the Lewis acid site density, which can significantly enhance its catalytic performance.

Strategies for Incorporating Active Species within Hafnium-MOF Structures

The porous nature and tunable functionality of hafnium-based MOFs make them excellent platforms for the encapsulation or grafting of active species, leading to the development of advanced functional materials. Several strategies have been developed to incorporate active components within these frameworks.

One common approach is post-synthetic modification , where the pre-formed hafnium MOF is treated with a solution containing the desired active species. This can involve the grafting of molecules onto the organic linkers or the coordination of new species to the hafnium-oxo clusters. For example, catalytically active metal complexes can be anchored to the MOF, combining the shape-selectivity of the framework with the specific catalytic activity of the complex.

Another strategy is de novo synthesis , where the active species is incorporated during the initial formation of the MOF. This can be achieved by using a functionalized organic linker that already contains the active moiety. This method allows for a more uniform distribution of the active sites throughout the material.

The encapsulation of nanoparticles within the pores of hafnium MOFs is another promising approach. This "ship-in-a-bottle" synthesis involves the formation of nanoparticles, such as platinum or palladium, within the pre-existing cavities of the MOF. The framework then acts as a protective shell, preventing the nanoparticles from agglomerating and deactivating, while still allowing reactants to access the active catalytic sites.

The choice of strategy depends on the nature of the active species and the desired properties of the final composite material. These methods open up a wide range of possibilities for designing multifunctional materials with applications in catalysis, sensing, and drug delivery.

Catalytic Applications and Mechanistic Insights of Hafnium Acetylacetonate

Hafnium acetylacetonate (B107027), a coordination complex with the formula Hf(C₅H₇O₂)₄, has garnered attention for its catalytic prowess in various chemical transformations. wikipedia.org Its utility spans from polymerization reactions to the conversion of biomass, driven by the unique properties of the hafnium metal center and the acetylacetonate ligands. This article delves into the specific catalytic applications of hafnium acetylacetonate, exploring its role in polymerization, general organic synthesis, and biomass conversion, while also shedding light on the proposed reaction mechanisms.

Spectroscopic and Microscopic Characterization of Hafnium Acetylacetonate and Derived Materials

Infrared and Raman Spectroscopy for Vibrational Analysis and Ligand Chelation Confirmation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. su.seyoutube.com In the context of hafnium acetylacetonate (B107027), these methods provide critical insights into the coordination of the acetylacetonate (acac) ligand to the hafnium metal center. The absorption of infrared radiation excites the vibrational and rotational transitions within a molecule. su.se

When acetylacetone (B45752) chelates to a metal ion like hafnium, significant changes occur in its vibrational spectrum compared to the free ligand. The strong absorption bands in the 1500-1600 cm⁻¹ region in the spectra of metal acetylacetonates (B15086760) are indicative of the C=C and C=O stretching vibrations of the β-ketoester enol form, which are coupled with OH and CH in-plane bending vibrations. researchgate.net The analysis of these bands confirms the formation of the chelate ring. For eight-coordinate acetylacetonato complexes of hafnium(IV), detailed IR and Raman spectral data have been reported. acs.org The presence of bands associated with the hafnium-oxygen (Hf-O) bond, typically found at lower frequencies (below 700 cm⁻¹), further confirms the coordination. researchgate.net

Isotopic substitution, such as using deuterium (B1214612) oxide (D₂O), can help in assigning specific vibrational modes by observing the resulting shifts in the absorption bands. su.se In a study of holmium(III)-acetylacetonate complexes, IR spectroscopy was effectively used to determine the coordination and deprotonation state of the acetylacetonate ligands. ru.nl Similar principles apply to the characterization of hafnium acetylacetonate.

Table 1: Representative Vibrational Frequencies for Metal Acetylacetonate Complexes This table provides a generalized range for key vibrational modes based on typical metal acetylacetonate complexes.

Vibrational ModeFrequency Range (cm⁻¹)Description
C=O + C=C stretching1500 - 1600Indicates the formation of the chelated ring structure.
CH₃ symmetric bending~1400 - 1450Bending vibration of the methyl groups on the ligand.
CH in-plane bending~1200 - 1300In-plane bending of the methine proton in the chelate ring.
Hf-O stretching< 700Stretching vibration of the bond between hafnium and the oxygen atoms of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of diamagnetic compounds in solution and for studying dynamic processes such as ligand exchange. For this compound, which is a diamagnetic complex, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the acetylacetonate ligands.

The rate of ligand exchange can also be investigated using variable-temperature NMR. At higher temperatures, the distinct resonance signals for the different species may broaden and coalesce into a single signal, indicating that the rate of ligand exchange has become fast on the NMR timescale. electronicsandbooks.com Comparative studies have shown that zirconium complexes exchange ligands more rapidly than the corresponding hafnium compounds. electronicsandbooks.com Furthermore, NMR can be used to analyze the keto-enol tautomerization of the acetylacetone ligand itself by comparing its spectrum to that of a diamagnetic metal-acac complex. azom.com

X-ray Diffraction (XRD) Techniques for Crystalline Structure and Phase Analysis

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. Single-crystal XRD studies have provided detailed structural information for this compound (Hf(acac)₄). The compound crystallizes in the monoclinic space group C2/c. iaea.orgresearchgate.net The hafnium atom is eight-coordinated, bonded to eight oxygen atoms from the four bidentate acetylacetonate ligands. iaea.org The coordination geometry around the hafnium center is described as a distorted square antiprism. wikipedia.org The Hf-O bond distances are in the range of 2.153 to 2.191 Å. iaea.org

XRD is also crucial for the phase analysis of materials derived from this compound, such as hafnium oxide (HfO₂). HfO₂ can exist in several crystalline phases, including monoclinic, tetragonal, and cubic. acs.orgsciensage.info The thermal decomposition of this compound can be used to deposit HfO₂ thin films, and XRD is employed to identify the crystalline phase of the resulting film. researchgate.net For instance, HfO₂ films deposited under certain conditions have been shown to have a monoclinic structure. researchgate.net The crystallite size of the material can also be estimated from the broadening of the XRD peaks using the Scherrer equation. aip.org

Table 2: Crystallographic Data for this compound (C₂₀H₂₈HfO₈)

ParameterValueReference
Crystal SystemMonoclinic iaea.orgresearchgate.net
Space GroupC2/c iaea.orgresearchgate.net
a21.5493(4) Å iaea.org
b8.36720(10) Å iaea.org
c13.9905(3) Å iaea.org
β116.5550(10)° iaea.org
Z (formula units/cell)4 iaea.org
Calculated Density1.692 g/cm³ iaea.org

Electron Microscopy for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of materials. For materials derived from this compound, such as hafnium oxide thin films, SEM provides high-resolution images of the surface features. These images can reveal details about grain size, shape, and distribution, as well as the presence of pores or cracks. aip.org For example, SEM analysis of perovskite films with a this compound buffer layer showed uniformly and densely packed grains. aip.org In studies of HfO₂ thin films produced by other methods, SEM has been used to observe the evolution of surface morphology, such as the formation of mound-like structures. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal microstructure of materials. It is particularly valuable for characterizing nanoparticles. Hafnium oxide nanoparticles synthesized from various precursors, including those conceptually similar to what could be derived from this compound, have been studied extensively with TEM. researchgate.net These studies can determine the size distribution, shape, and crystallinity of the nanoparticles. researchgate.netnih.gov For instance, TEM has been used to visualize single-core hafnium oxide nanoparticles with narrow size distributions and to confirm their uptake into cells. researchgate.netnih.gov High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of crystalline nanoparticles, providing direct evidence of their crystal structure. sciensage.infotu-darmstadt.de

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM or TEM. It allows for the determination of the elemental composition of a sample. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. By analyzing the energy of these X-rays, EDS can identify the elements and their relative abundance. researchgate.net EDS can be used to create elemental maps, which show the spatial distribution of different elements across the sample's surface. researchgate.net In the characterization of hafnium-containing materials, EDS is used to confirm the presence of hafnium and oxygen and to check for any impurities. tu-darmstadt.decsic.es

Surface Analysis Techniques

The characterization of the surface of materials derived from this compound is crucial for understanding their properties and performance in various applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide invaluable information about the elemental composition, chemical states, and surface topography.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used as a precursor to deposit thin films, such as hafnium oxide (HfO₂), XPS is instrumental in verifying the film's stoichiometry and identifying the chemical bonding states of hafnium, oxygen, and any residual carbon.

In the analysis of HfO₂ films, the high-resolution spectra of the Hf 4f, O 1s, and C 1s core levels are of particular interest.

Hafnium (Hf 4f): The Hf 4f spectrum for HfO₂ typically shows a doublet corresponding to the Hf 4f₇/₂ and Hf 4f₅/₂ spin-orbit components, separated by approximately 1.7 eV. xpsfitting.com The binding energy of the Hf 4f₇/₂ peak is a key indicator of the hafnium oxidation state. For stoichiometric HfO₂, this peak is generally observed in the range of 16.7 eV to 18.3 eV. xpsfitting.comthermofisher.com The presence of sub-oxides or hafnium silicate (B1173343) can lead to shifts in these binding energies. researchgate.netpatrickehopkins.com For instance, the Hf 4f₇/₂ peak for hafnium silicate is reported to be about 1 eV higher than that of HfO₂. researchgate.net

Oxygen (O 1s): The O 1s spectrum provides information about the oxygen bonding environment. In HfO₂, the main peak, attributed to Hf-O bonding, is typically located around 530.2 eV. researchgate.net A higher binding energy shoulder or a separate peak may be present, often attributed to non-lattice oxygen, such as in silicates (around 531.9 eV), or surface contamination like adsorbed water or organic species. researchgate.netscispace.com The analysis of the O 1s peak is crucial for assessing the purity and stoichiometry of the hafnium oxide film.

Carbon (C 1s): The C 1s spectrum is used to detect any residual carbon from the acetylacetonate ligand of the precursor. A peak around 284.8 eV is often used as a reference for charge correction and is attributed to adventitious carbon. scispace.com Other peaks at higher binding energies can indicate the presence of carbon-oxygen or carbon-hafnium bonds, signifying incomplete precursor decomposition. For example, C-O and C=O bonds can appear at binding energies of approximately 285.73 eV and 289.69 eV, respectively. researchgate.net

Table 1: Representative XPS Binding Energies for Hafnium Oxide Films

Core Level Binding Energy (eV) Assignment
Hf 4f₇/₂ 16.7 - 18.3 HfO₂
Hf 4f₇/₂ ~18.1 Hafnium Silicate
O 1s ~530.2 HfO₂
O 1s ~531.9 Hafnium Silicate
C 1s ~284.8 Adventitious Carbon
C 1s 285.9 - 288 Carbon-Oxygen/Nitrogen Complexes

Note: Binding energies can vary slightly depending on the specific experimental conditions and the presence of other elements. xpsfitting.comthermofisher.comresearchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material at the nanoscale. For materials derived from this compound, such as HfO₂ thin films, AFM is essential for evaluating the surface quality, which is critical for applications in microelectronics and optics.

AFM analysis reveals key morphological features, including grain size, shape, and the presence of defects like pinholes or cracks. researchgate.net A crucial parameter obtained from AFM measurements is the root-mean-square (RMS) roughness, which quantifies the vertical deviations of the surface from its mean plane. A lower RMS roughness generally indicates a smoother and more uniform film.

The surface roughness of HfO₂ films grown from precursors like this compound can be influenced by various deposition parameters, such as substrate temperature and post-deposition annealing. For instance, studies have shown that the surface roughness of HfO₂ films can change with annealing temperature. researchgate.net In one study, the surface roughness of an as-deposited film was measured to be 6.840 nm. researchgate.net Another study on HfO₂ films produced by electron beam evaporation reported an average surface roughness in the range of 7–9 nm. researchgate.net The deposition technique itself also plays a significant role; for example, films grown by atomic layer deposition (ALD) can achieve very low roughness values. researchgate.net

The morphology observed by AFM can range from amorphous and smooth to polycrystalline with distinct grains. researchgate.netmdpi.com The growth mode, whether layer-by-layer or island growth, can also be inferred from AFM images, providing insights into the film formation mechanism. researchgate.net

Table 2: AFM Surface Roughness of Hafnium Oxide Films Under Different Conditions

Deposition/Annealing Condition RMS Roughness (nm) Reference
As-deposited (unannealed) 6.840 researchgate.net
Annealed at 400°C Varies researchgate.net
Annealed at 600°C Varies researchgate.net
Annealed at 800°C Varies researchgate.net
Electron Beam Evaporation 7 - 9 researchgate.net
Magnetron Sputtering (low power) ~5 mdpi.com
Magnetron Sputtering (high power) ~21 mdpi.com

Note: The surface roughness is highly dependent on the specific deposition method and process parameters.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of the electronic structure and energetics of molecules. It is extensively applied to elucidate the complex reaction mechanisms involving hafnium acetylacetonate (B107027).

Hafnium acetylacetonate is a precursor for depositing hafnium oxide (HfO₂), a high-k dielectric material crucial in the semiconductor industry. Atomic Layer Deposition (ALD) is a key technique for this process, and DFT simulations are instrumental in understanding its underlying mechanisms.

While direct DFT studies on the ALD of this compound are not extensively published, the principles are well-understood from studies of similar hafnium precursors like hafnium tetrachloride (HfCl₄) and tetrakis(ethylmethylamino)hafnium (TEMAH). youtube.commdpi.comresearchgate.net DFT calculations help in modeling the two sequential half-reactions typical of ALD. For a precursor like this compound, the process would involve:

The reaction of Hf(acac)₄ with surface hydroxyl (-OH) groups, leading to the release of one or more acetylacetone (B45752) ligands.

A subsequent pulse of an oxidant, such as water or ozone, which reacts with the remaining surface-bound hafnium species to form HfO₂ and regenerate the hydroxylated surface for the next cycle. aip.org

DFT calculations can determine the energetics of these steps, including the adsorption energies of the precursor on the substrate, the activation barriers for the ligand-exchange reactions, and the stability of reaction intermediates. For instance, simulations on other hafnium precursors show that the initial physisorption is an exothermic process, followed by the activated chemical reaction on the surface. youtube.com This atom-by-atom simulation capability provides a detailed picture of film growth at the nanoscale. youtube.com

Table 1: Representative Energetics in HfO₂ ALD from DFT Studies. (Note: Data is illustrative of typical Hf-precursor systems, not specifically Hf(acac)₄).
Reaction StepDescriptionCalculated Energy (eV)
Precursor AdsorptionPhysisorption of Hf precursor on hydroxylated surface-0.5 to -1.5
First Half-ReactionActivation barrier for ligand removal0.5 to 1.0
Second Half-ReactionReaction with oxidant (e.g., H₂O)Generally low barrier

This compound serves as a catalyst, notably in the synthesis of polyesters like poly(butylene terephthalate) (PBT), often in conjunction with titanium-based catalysts. researchgate.netunibo.it While detailed DFT-elucidated catalytic cycles for Hf(acac)₄ in PBT synthesis are not widely published, DFT is a common tool for investigating similar catalytic systems. researchgate.net

A DFT study would typically map the potential energy surface for the entire catalytic cycle, which for PBT synthesis involves transesterification and polycondensation steps. Key aspects that can be modeled include:

Catalyst Activation: Interaction of Hf(acac)₄ with the reactants, such as butanediol, potentially leading to ligand exchange and the formation of the active catalytic species.

Substrate Coordination: The binding of the monomer or oligomer units to the hafnium center.

Transition States: Identification of the transition state structures and calculation of the activation energy barriers for the key bond-forming steps in the polymerization process.

Product Release: The dissociation of the elongated polymer chain from the catalyst, regenerating it for the next cycle.

Kinetic studies have shown that mixed titanium-hafnium catalysts exhibit higher activity compared to traditional titanium catalysts alone, a phenomenon that DFT could help explain by comparing the activation barriers of the rate-determining steps for each catalytic system. researchgate.netunibo.it DFT investigations into related zirconium and hafnium-catalyzed reactions, such as C-C bond hydroboration, reveal detailed mechanistic pathways involving metal-ligand intermediates and specific bond activation steps, showcasing the power of this computational approach. researchgate.net

Computational Modeling of Electronic Structures and Excited States in Hafnium Complexes

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and photophysical properties. DFT calculations are used to determine the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter that relates to the chemical stability and reactivity of the complex.

For hafnium(IV) complexes, the HOMO is typically centered on the acetylacetonate ligands, while the LUMO has significant hafnium d-orbital character. nih.gov This ligand-to-metal charge transfer (LMCT) character is important for understanding potential photochemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronically excited states. caltech.edufaccts.dersc.orgrsc.orgresearchgate.net It allows for the simulation of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For a complex like Hf(acac)₄, TD-DFT can predict the energies of the low-lying excited states, which are often responsible for its photochemical behavior. researchgate.net Studies on other hafnium-oxo clusters have used DFT and TD-DFT to explain their fluorescence properties, attributing them to ligand-centered transitions modulated by the hafnium center. acs.org

Table 2: Calculated Electronic Properties of a Representative Hafnium(IV) β-diketonate Complex.
PropertyComputational MethodCalculated Value
Hf-O Bond LengthDFT2.15 - 2.19 Å researchgate.net
HOMO-LUMO GapDFT~4-5 eV
First Major Electronic TransitionTD-DFTUV region (Ligand-centered/LMCT)

Simulation of Material Properties for Hafnium-Containing Systems

This compound is primarily used as a precursor to deposit thin films of hafnium-based materials, such as hafnium oxide (HfO₂) and hafnium silicate (B1173343) (HfSiOₓ). researchgate.net Computational simulations are vital for predicting the properties of these end materials.

Using methods like DFT and molecular dynamics (MD), researchers can simulate various material properties:

Crystalline Structure: DFT can predict the relative stability of different crystalline phases (e.g., monoclinic, tetragonal, cubic) of HfO₂. arxiv.orgrug.nlibm.comelsevierpure.com This is crucial as the crystal phase dictates many of the material's properties, including its dielectric constant and ferroelectricity.

Electronic Properties: The electronic band structure and density of states (DOS) can be calculated to determine the band gap of the material, a key parameter for its application as a dielectric. nu.edu.kzresearchgate.net DFT calculations for HfO₂ predict a wide band gap, consistent with its insulating nature. nu.edu.kz

Mechanical Properties: Simulations can predict mechanical properties like bulk modulus and elastic constants, which are important for the material's durability and integration into devices.

Defect Properties: The formation energies and electronic effects of defects, such as oxygen vacancies, can be modeled. These defects can significantly influence the electrical performance, for example, by contributing to leakage currents.

For instance, DFT-assisted analysis has been used to identify the specific crystalline phases present in ferroelectric hafnium zirconium oxide films, confirming the presence of the polar orthorhombic phase responsible for the material's key functionality. ibm.comelsevierpure.com

Machine Learning Approaches in Materials Discovery and Optimization for Hafnium-Based MOFs

The field of materials science is increasingly leveraging machine learning (ML) to accelerate the discovery and optimization of new materials. researchgate.netbohrium.comnih.govacs.org Metal-Organic Frameworks (MOFs) represent a class of materials where the combinatorial possibilities are vast, making traditional experimental or high-throughput computational screening challenging. nih.goveurekalert.orgeurekalert.org

For hafnium-based MOFs, ML models can be trained on existing databases of computationally generated or experimentally synthesized structures to predict key properties. researchgate.netresearchgate.net The process typically involves:

Data Generation/Collection: Assembling a large dataset of MOF structures (including those with hafnium nodes) and their corresponding properties, often calculated using DFT.

Feature Engineering: Describing the MOF structures using a set of numerical descriptors (features) that capture their geometric and chemical characteristics (e.g., pore size, surface area, metal identity, linker chemistry). researchgate.net

Model Training: Using ML algorithms (e.g., random forests, neural networks) to learn the complex relationships between the structural features and the target properties (e.g., gas storage capacity, mechanical stability, heat capacity). nih.goveurekalert.orgresearchgate.net

Prediction and Discovery: Employing the trained model to rapidly screen vast libraries of hypothetical MOF structures to identify promising candidates with desired properties for subsequent experimental synthesis. nih.gov

Q & A

Q. Can Hfaca serve as a precursor for high-κ dielectric films in semiconductor devices?

  • Methodological Answer : In atomic layer deposition (ALD), Hfaca’s volatility (sublimes at 180°C) and clean decomposition (>300°C) enable high-purity HfO₂ films with κ ≈ 25, suitable for sub-5 nm CMOS nodes. In situ quartz crystal microbalance (QCM) monitors growth rates (0.1 nm/cycle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.